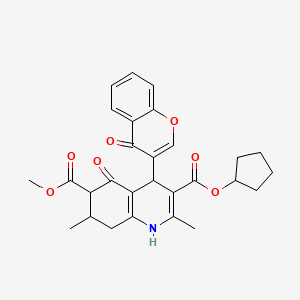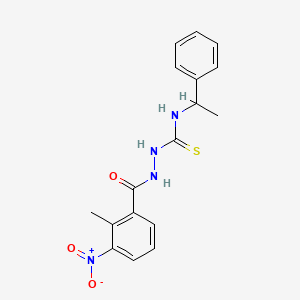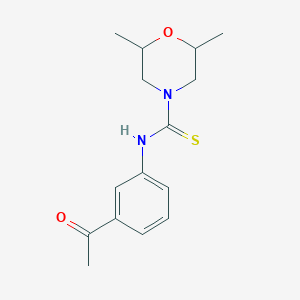![molecular formula C22H20Cl2N2O4S B4114705 N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4114705.png)
N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as DCPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of neuroscience. DCPG is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Wirkmechanismus
DCPG acts as a selective antagonist of N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide activation leads to the activation of intracellular signaling pathways that regulate synaptic plasticity, learning, and memory. DCPG binds to the allosteric site of N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide and inhibits its activation, thereby preventing the downstream signaling cascade and the formation of LTP.
Biochemical and Physiological Effects:
DCPG has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to inhibit the formation of LTP in the hippocampus, which is a cellular mechanism underlying learning and memory. DCPG has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. DCPG has been shown to have a low toxicity profile and does not have any significant side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DCPG has several advantages for lab experiments. It is a selective antagonist of N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, which allows for the specific inhibition of this receptor without affecting other receptors in the brain. DCPG has a low toxicity profile and does not have any significant side effects in animal models. However, DCPG has some limitations for lab experiments. It is a relatively complex compound to synthesize and requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. DCPG is also relatively expensive compared to other compounds used in neuroscience research.
Zukünftige Richtungen
There are several future directions for the research on DCPG. One potential area of research is the development of more efficient synthesis methods to obtain a higher yield and purity of the final product. Another area of research is the investigation of the potential therapeutic applications of DCPG in the treatment of anxiety and depression. Additionally, the role of N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide in other neurological disorders, such as schizophrenia and addiction, could be investigated using DCPG as a tool to selectively inhibit this receptor. Overall, DCPG has significant potential for further research in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
DCPG has been extensively studied for its potential use in the field of neuroscience. It is a selective antagonist of N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, which is known to play a crucial role in synaptic plasticity, learning, and memory. DCPG has been shown to inhibit the formation of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. DCPG has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-30-18-9-11-19(12-10-18)31(28,29)26(17-6-4-3-5-7-17)15-22(27)25-21-14-16(23)8-13-20(21)24/h3-14H,2,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLQGUZENDDNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-ethoxyphenyl)-6,7-dimethyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114660.png)
![N-({[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4114664.png)
![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114669.png)

![N-1-adamantyl-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4114682.png)
![N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114685.png)
![N-allyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114693.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4114694.png)
![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114717.png)
![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)